3,5-Difluoropyridine-2-carboxamide
Overview
Description
3,5-Difluoropyridine-2-carboxamide is a fluorinated pyridine derivative with the molecular formula C6H4F2N2O and a molecular weight of 158.11 g/mol . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with an appropriate amide source under controlled conditions . The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3,5-Difluoropyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modulating their activity . This interaction can affect various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amide.
3,5-Difluoropyridine: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
Uniqueness
3,5-Difluoropyridine-2-carboxamide is unique due to the presence of both fluorine atoms and the carboxamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the carboxamide group allows for specific interactions with biological targets .
Properties
IUPAC Name |
3,5-difluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSZYXOBLMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382543 | |
Record name | 3,5-difluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-03-6 | |
Record name | 3,5-difluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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